1,2-Dibromoperfluoroheptane
Overview
Description
1,2-Dibromoperfluoroheptane is a synthetic compound belonging to the family of perfluoroalkyl substances (PFASs). It is a colorless liquid with the molecular formula C7Br2F15 and a molecular weight of 625.9 g/mol. This compound is known for its unique chemical properties, including high thermal stability and resistance to degradation, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromoperfluoroheptane can be synthesized through the bromination of perfluoroheptane. The process involves the addition of bromine to perfluoroheptane in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, helps achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromoperfluoroheptane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be facilitated by various reagents and conditions, including nucleophiles and catalysts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions with this compound include sodium iodide and potassium fluoride.
Catalysts: Catalysts such as tetrabutylammonium bromide can enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from the substitution reactions of this compound include perfluoroalkyl iodides and perfluoroalkyl fluorides. These products are valuable intermediates in the synthesis of various fluorinated compounds .
Scientific Research Applications
1,2-Dibromoperfluoroheptane has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of other perfluorinated compounds, which are essential in the development of advanced materials and coatings.
Biology: Researchers study its interactions with biological systems to understand the environmental impact of PFASs and their potential toxicity.
Industry: It is utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-dibromoperfluoroheptane involves its interaction with various molecular targets. The bromine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. These reactions are facilitated by the electron-withdrawing effects of the perfluoroalkyl chain, which enhances the reactivity of the bromine atoms .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoperfluorooctane: Similar in structure but with an additional carbon atom, leading to slightly different chemical properties.
1,2-Dibromoperfluorohexane: Shorter chain length, resulting in different reactivity and applications.
1,2-Dibromoperfluorodecane:
Uniqueness
1,2-Dibromoperfluoroheptane is unique due to its specific chain length and the presence of two bromine atoms, which confer distinct reactivity and stability. Its balance of chain length and bromine content makes it particularly useful in applications requiring high thermal stability and resistance to degradation .
Properties
IUPAC Name |
1,2-dibromo-1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoroheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Br2F14/c8-1(10,6(9,19)20)2(11,12)3(13,14)4(15,16)5(17,18)7(21,22)23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLSYHFNCGWUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Br2F14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381190 | |
Record name | 1,2-Dibromoperfluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678-32-0 | |
Record name | 1,2-Dibromoperfluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 678-32-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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